molecular formula C12H10FNO3S B12048889 {2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 929974-99-2

{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B12048889
CAS No.: 929974-99-2
M. Wt: 267.28 g/mol
InChI Key: PYFGUQFDSHGREN-UHFFFAOYSA-N
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Description

{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of {2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring followed by the introduction of the fluorophenoxy group and the acetic acid moiety. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic conditions.

    Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group on the thiazole ring.

    Acetic Acid Moiety Addition:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could target microbial enzymes, leading to the disruption of essential metabolic processes in pathogens. In agrochemicals, it may inhibit key enzymes in plants or pests, leading to their death or reduced growth .

Comparison with Similar Compounds

{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

929974-99-2

Molecular Formula

C12H10FNO3S

Molecular Weight

267.28 g/mol

IUPAC Name

2-[2-[(4-fluorophenoxy)methyl]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C12H10FNO3S/c13-8-1-3-10(4-2-8)17-6-11-14-9(7-18-11)5-12(15)16/h1-4,7H,5-6H2,(H,15,16)

InChI Key

PYFGUQFDSHGREN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=CS2)CC(=O)O)F

Origin of Product

United States

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